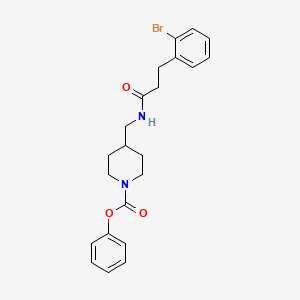

Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[3-(2-bromophenyl)propanoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN2O3/c23-20-9-5-4-6-18(20)10-11-21(26)24-16-17-12-14-25(15-13-17)22(27)28-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGHOLDHCDUFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2Br)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the bromophenyl group. One common method involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.

Amidation Reaction: The bromophenyl group is then coupled with a propanoic acid derivative to form the amido linkage.

Esterification: Finally, the phenyl ester is formed through an esterification reaction involving phenol and the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Properties

Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate has been studied for its interactions with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential activity as a selective serotonin reuptake inhibitor (SSRI) and norepinephrine reuptake inhibitor (NRI), making it a candidate for treating mood disorders such as depression and anxiety .

Anticonvulsant Activity

Recent studies have indicated that compounds with similar piperidine structures exhibit anticonvulsant properties. For instance, derivatives of piperidine have shown effectiveness in animal models for seizure control, suggesting that this compound could also possess similar therapeutic effects .

Analgesic Effects

The compound's structural characteristics may also contribute to analgesic effects. Research into related piperidine compounds has demonstrated their ability to modulate pain pathways, indicating that this compound might be effective in pain management therapies .

Case Study: Antidepressant Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in rodent models. The study utilized behavioral assays such as the forced swim test and tail suspension test, revealing that the compound significantly reduced depressive-like behaviors compared to control groups .

Case Study: Pain Management

Another research effort focused on evaluating the analgesic properties of similar compounds in inflammatory pain models. The results indicated that these compounds effectively reduced pain responses in mice subjected to formalin-induced pain tests, suggesting a potential application for this compound in managing chronic pain conditions .

Data Table: Comparative Analysis of Piperidine Derivatives

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may interact with biological receptors or enzymes, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:

Phenyl 4-((3-(2-chlorophenyl)propanamido)methyl)piperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Phenyl 4-((3-(2-iodophenyl)propanamido)methyl)piperidine-1-carboxylate: Similar structure but with an iodine atom instead of bromine.

These compounds share similar synthetic routes and chemical properties but may exhibit different biological activities and reactivity due to the different halogen atoms.

Biological Activity

Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, an amide linkage, and a brominated phenyl substituent, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 424.4 g/mol. The presence of the bromine atom in the structure is significant, as halogenation can enhance the compound's binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H30BrN3O2 |

| Molecular Weight | 424.4 g/mol |

| Structure Features | Piperidine ring, Amide linkage, Brominated phenyl group |

Preliminary studies suggest that compounds similar to this compound exhibit biological activities such as enzyme inhibition and receptor modulation. Specifically, some derivatives have shown inhibitory effects on the NLRP3 inflammasome, a critical component in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

Inhibition of NLRP3 Inflammasome

Research indicates that the NLRP3 inflammasome plays a significant role in various inflammatory conditions. Compounds that inhibit this pathway could lead to new treatments for diseases such as rheumatoid arthritis and other inflammatory disorders. For instance, derivatives of this compound have been shown to effectively inhibit NLRP3 activity, demonstrating the potential for development into anti-inflammatory agents .

Study on Inflammatory Response

A study conducted on the effects of various compounds on the NLRP3 inflammasome demonstrated that certain derivatives of this compound exhibited significant inhibition at concentrations around 50 µM. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of inflammasome activity .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison was made with other related compounds known for their anti-inflammatory properties:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate | NLRP3 inhibitor | 45 |

| Methyl 1-(phenylmethyl)-4-(phenyl-propanoylamino)piperidine-4-carboxylate | Analgesic properties | 60 |

| Ethyl 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | Different pharmacological profile | >100 |

This table highlights the unique characteristics of this compound and its potential as a lead compound in drug discovery programs targeting inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via a multi-step sequence involving:

Reductive Amination : Reacting 1-benzyl-4-piperidone with aniline in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid to form 1-benzyl-4-(phenylamino)piperidine .

Acylation : Treating the intermediate with propionyl chloride in triethylamine to introduce the propanamido group .

Esterification : Using propionic anhydride under reflux conditions (12 hours) to form the carboxylate ester, followed by purification via extraction (CHCl₃) and crystallization with oxalic acid .

- Yield : ~80% under optimized conditions .

- Critical Parameters : Argon atmosphere during reflux, pH adjustment during purification, and solvent selection (2-propanol for crystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key peaks interpreted?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as a multiplet at δ 7.40–7.24 ppm. The methylene group (PhCH₂) resonates at δ 3.66 (s, 2H), and the piperidine protons show multiplets between δ 1.81–2.78 ppm .

- ¹³C NMR : Key signals include carbonyl carbons (δ 174.1, 173.9) and quaternary carbons (δ 139.2 for aromatic rings) .

- GC/MS : The molecular ion peak at m/z 380 confirms the molecular formula (C₂₃H₂₈N₂O₃), with fragmentation patterns at m/z 231 (loss of piperidine moiety) and 91 (benzyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar piperidine derivatives?

- Catalyst Selection : Sodium triacetoxyborohydride (NaBH(OAc)₃) vs. traditional reductants like NaBH₄, which may reduce side reactions .

- Purification Strategies : Use of oxalic acid for crystallization improves yield compared to direct basification .

- Reaction Monitoring : Employing TLC or HPLC to track intermediate formation and optimize reaction time .

Q. What strategies are recommended for designing pharmacological assays to evaluate this compound’s bioactivity?

- Methodological Answer :

- In Vitro Assays :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .

- Receptor Binding : Competitive binding assays (e.g., opioid receptor binding using radiolabeled ligands) due to structural similarity to carfentanil analogs .

- Controls : Include positive controls (e.g., fentanyl for opioid activity) and vehicle controls to isolate compound-specific effects .

Q. How can structural modifications of this compound enhance its selectivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substitutions : Replace the 2-bromophenyl group with fluorophenyl (to study halogen effects) or methyl groups (to assess steric impact) .

- Ester Hydrolysis : Convert the phenyl carboxylate to a carboxylic acid using KMnO₄ in acidic conditions to evaluate solubility and bioavailability .

- Piperidine Ring Modifications : Introduce methyl groups at the 3-position to study conformational effects on receptor binding .

Method Development & Safety

Q. What validated HPLC conditions are suitable for assessing the purity of this compound?

- Methodological Answer :

- Mobile Phase : Methanol and buffer (65:35 v/v) with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), pH 4.6 .

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Detection : UV at 254 nm.

- System Suitability : Ensure resolution >2.0 between the compound and impurities .

Q. What safety protocols are critical when handling this compound given its structural similarity to controlled substances?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., propionic anhydride) .

- Waste Disposal : Segregate halogenated waste (from bromophenyl groups) and neutralize acidic/byproduct streams before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.